Pg-AMP1

Antimicrobial Peptide Design Minimum Inhibitory Concentration Pseudomonas aeruginosa

Pg-AMP1 is a glycine-rich antimicrobial peptide (GRP) isolated from guava (Psidium guajava) seeds. It is the only plant-derived GRP with confirmed antibacterial activity reported to date.

Molecular Formula
Molecular Weight
Cat. No. B1576969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePg-AMP1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pg-AMP1 for Research Procurement: Baseline Identity, Source, and Structural Distinctions


Pg-AMP1 is a glycine-rich antimicrobial peptide (GRP) isolated from guava (Psidium guajava) seeds [1]. It is the only plant-derived GRP with confirmed antibacterial activity reported to date [2]. The native peptide exists primarily as a monomer (6,029.34 Da) with a small proportion of homodimer, and lacks antifungal activity while exhibiting selective growth reduction against Gram-negative bacteria (Klebsiella sp. and Proteus sp.) [1]. A recombinant form, bearing an N-terminal methionine and a C-terminal His6-tag, displays a broadened antibacterial spectrum encompassing both Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) and Gram-positive (S. aureus, S. epidermidis) bacteria [3]. This recombinant variant has a calculated monomeric mass of 6.98 kDa [3].

1

Plant-derived glycine-rich antimicrobial peptide (GRP) scaffold — the only plant GRP with reported antibacterial activity

2

Native form: Gram-negative selective inhibition context, suitable for Klebsiella/Proteus-focused screening studies

3

Recombinant form: expanded antimicrobial screening context covering both Gram-negative and Gram-positive panels

Why Generic Substitution of Pg-AMP1 with Other Plant Antimicrobial Peptides Fails


Pg-AMP1 occupies a distinct functional niche that generic plant antimicrobial peptides (AMPs) cannot replicate. Its Gly/Arg/Tyr-rich composition, combined with an N-terminal α-helix and a dynamic glycine-rich loop, yields a unique structural scaffold absent in cysteine-rich defensins, thionins, or lipid-transfer proteins [1]. The recombinant form further differs from the native peptide in antibacterial spectrum breadth and cytotoxicity profile, meaning that even 'Pg-AMP1' cannot be treated as a uniform entity without explicit specification of the production method [2]. Attempts to substitute with other glycine-rich peptides (e.g., shepherins) are undermined by fundamentally different activity profiles: shepherins are primarily antifungal and devoid of antibacterial activity, whereas Pg-AMP1 targets Gram-negative and (in recombinant form) Gram-positive bacteria [3].

Pg-AMP1

Gly/Arg/Tyr-rich scaffoldα-helix N-terminus + dynamic glycine-rich loop

Other plant AMPs

Cysteine-rich defensins, thionins, LTPsstructurally distinct; antimicrobial spectrum may not transfer

Native Pg-AMP1

Gram-negative onlyseed-purified; no Gram-positive activity

Recombinant Pg-AMP1

Expanded spectrumMet + His6-tag; activity profile differs; not interchangeable without specification

Shepherins (plant GRPs) are primarily antifungal and lack antibacterial activity — Pg-AMP1's antibacterial profile may not transfer to other GRP family members.

Pg-AMP1 Quantitative Evidence Guide: MIC, Selectivity, and In Vivo Differentiation Against Analogues


Guavanin 2 Achieves ~16-Fold Lower MIC Against P. aeruginosa Than Pg-AMP1 Fragments

In a direct head-to-head screen, the engineered guavanin 2 peptide (derived from Pg-AMP1 via genetic algorithm optimization) exhibited an MIC of 6.25 μg mL⁻¹ against Pseudomonas aeruginosa. In contrast, the parent Pg-AMP1 fragments showed no activity against P. aeruginosa under the same screening criteria (MIC threshold ≤ 100 μg mL⁻¹) [1]. This represents at least a 16-fold improvement in potency.

MIC vs P. aeruginosa
Head-to-head
Guavanin 2: 6.25 μg mL⁻¹ vs Pg-AMP1 fragments: not active at ≤100 μg mL⁻¹ (≥16-fold difference)
Supports antimicrobial screening context
Reported potency context; verify under target assay conditions
Antimicrobial Peptide Design Minimum Inhibitory Concentration Pseudomonas aeruginosa

Guavanin 2 Exhibits a 4.9-Fold Higher Selectivity Index Than Pg-AMP1

Guavanin 2 shows no hemolytic activity (LC50 > 200 µM) and no cytotoxicity toward HEK-293 cells (IC50 > 200 µM), yielding a selectivity index (SI) of 23.93. In contrast, Pg-AMP1 has an SI of only 4.88, calculated from data in Tavares et al. [1]. This ~4.9-fold difference quantifies the dramatically improved safety margin of guavanin 2 over the wild-type peptide [1].

Selectivity Index
Head-to-head
Guavanin 2 SI = 23.93 vs Pg-AMP1 SI = 4.88 (~4.9-fold difference)
Supports selectivity endpoint review
Reported hemolytic safety context; model-dependent
Selectivity Index Hemolytic Activity Therapeutic Window

Guavanin 2 Achieves 3-log Bacterial Reduction In Vivo at 4-Fold Lower Dose Than Pg-AMP1 Ancestors

In a P. aeruginosa abscess skin infection mouse model, guavanin 2 treatment led to a 3-log (99.9%) reduction in bacterial counts after 4 days at a dose of 6.25 μg mL⁻¹. The Pg-AMP1 ancestors (wild-type Pg-AMP1 and fragment 2) required a 4-fold higher dose of 25 μg mL⁻¹ to maintain activity over the same time frame [1]. This demonstrates the superior in vivo pharmacodynamics of the optimized peptide.

In vivo bacterial reduction
Head-to-head
Guavanin 2: ~3-log CFU reduction at 6.25 μg mL⁻¹ vs Pg-AMP1 fragments: activity at 25 μg mL⁻¹ (4-fold dose difference)
Supports in vivo model-response context
Murine model endpoint; model-specific review
In Vivo Efficacy Murine Skin Infection Model P. aeruginosa

Recombinant Pg-AMP1 Expands Antibacterial Spectrum Relative to the Native Peptide

Native Pg-AMP1 is active exclusively against Gram-negative bacteria (Klebsiella sp. and Proteus sp.) with no activity against Gram-positive bacteria or fungi [1]. The recombinant form, incorporating an N-terminal Met and C-terminal His6-tag, gains additional inhibitory activity against Gram-positive pathogens including S. aureus and S. epidermidis [2]. This spectrum expansion is attributed to the His6-tag without major structural perturbation [3].

Antibacterial spectrum
Cross-study
Recombinant: G− (E. coli, K. pneumoniae, P. aeruginosa) + G+ (S. aureus, S. epidermidis); Native: G− only (Klebsiella sp., Proteus sp.)
Supports antimicrobial screening context
Spectrum depends on production method
Recombinant Expression Antibacterial Spectrum Gram-positive Activity

Pg-AMP1 Is the Sole Plant Glycine-Rich Protein with Demonstrated Antibacterial Activity

Among all plant glycine-rich proteins (GRPs) characterized to date, Pg-AMP1 remains the only member with reported antibacterial activity [1]. Other plant GRPs—including shepherin I/II from Capsella bursa-pastoris—are either exclusively antifungal (shepherin I) or lack antibacterial efficacy entirely [2]. This class-level uniqueness makes Pg-AMP1 irreplaceable for studies investigating antibacterial mechanisms within the plant GRP family.

Class uniqueness
Class-level
Pg-AMP1 is the only plant GRP with reported antibacterial activity; shepherins are exclusively antifungal
Reported class-level context
Data to verify; literature survey context
Glycine-Rich Proteins Plant AMPs Class-level Differentiation

Recombinant Pg-AMP1 Purification Yields 13 mg L⁻¹, Defining Scalability Parameters for Heterologous Production

Nickel-sepharose column purification of recombinant Pg-AMP1 from E. coli yields 13 mg per liter of culture medium [1]. For context, other recombinantly expressed AMPs such as protegrin-1 (PG-1) achieve ~250 mg L⁻¹ after Ni-NTA purification, and buforin-2 yields ~232 mg L⁻¹ [2]. This ~19-fold lower yield quantifies the production efficiency gap that must be factored into procurement quantity requirements and cost calculations.

Recombinant yield
Cross-study
13 mg L⁻¹ after Ni-NTA purification; ~19-fold lower than PG-1 (~250 mg L⁻¹)
Supports procurement quantity review
Yield may vary by expression system
Recombinant Protein Yield Ni-NTA Purification Scale-up Feasibility

Pg-AMP1 Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


Gram-Negative-Selective Antibacterial Studies Using Native Pg-AMP1

Native Pg-AMP1 is the appropriate selection for investigators studying Gram-negative-selective antibacterial mechanisms within the plant glycine-rich protein family, as it is the sole plant GRP with confirmed antibacterial activity. Its exclusive activity against Klebsiella sp. and Proteus sp. makes it suitable for urinary and gastrointestinal infection models, where these pathogens predominate [1].

Broad-Spectrum Antibacterial Screening with Recombinant Pg-AMP1

Recombinant Pg-AMP1 (Met + His6-tag) should be procured when the experimental design requires activity against both Gram-negative and Gram-positive bacteria, as the recombinant form uniquely inhibits S. aureus and S. epidermidis in addition to Gram-negative species. This form is essential for broad-spectrum screening campaigns where native Pg-AMP1 would yield false negatives against Gram-positive panels [1].

Engineered Peptide Development Using Pg-AMP1 as a Template for Guavanin Optimization

Pg-AMP1 serves as the validated parent scaffold for computational optimization pipelines such as genetic algorithms. The derived guavanin 2 peptide demonstrates a 4.9-fold improved selectivity index, ≥16-fold improved MIC against P. aeruginosa, and a 4-fold lower effective dose in murine skin infection models relative to the parent peptide [1]. Research groups pursuing rational AMP design should procure Pg-AMP1 as the starting template for mutation-based optimization.

Plant Transgenic Resistance Programs Targeting Pectobacterium spp.

The Pg-AMP1 gene has been successfully transformed into potato (Solanum tuberosum cv. Asterix) to confer resistance against Pectobacterium atrosepticum and Pectobacterium carotovorum, the causative agents of bacterial soft rot and blackleg [1]. Agricultural biotechnology programs developing bacterial-resistant transgenic crops should prioritize Pg-AMP1 constructs for Solanaceae protection strategies.

Application
Selection Property
Validation Focus
Gram-negative selective studies
Native peptide specificity context
Klebsiella / Proteus endpoint review
Broad-spectrum screening studies
Recombinant form selection
Gram-positive endpoint verification
AMP engineering template studies
Parent scaffold context
Optimization endpoint review
Plant transgenic resistance studies
Gene construct context
Resistance endpoint review
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